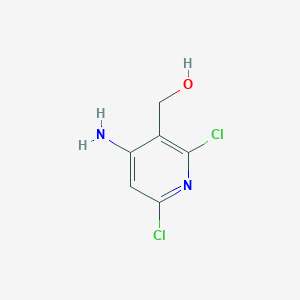
(4-Amino-2,6-dichloropyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-2,6-dichloropyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of amino and dichloro substituents on the pyridine ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-dichloropyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Oxidation: The 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The pyridine N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Nucleophilic Displacement: Finally, a nucleophilic displacement reaction is carried out to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic route to achieve high yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to other functional groups such as amines.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Amino-2,6-dichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Amino-2,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridin-3-ylmethanol
- 4-Amino-2,6-dimethoxypyrimidine
Comparison:
- 4-Amino-2,6-dichloropyridine: Lacks the methanol group, which may affect its solubility and reactivity.
- 2,6-Dichloropyridin-3-ylmethanol: Lacks the amino group, which may reduce its biological activity.
- 4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of chloro groups, which can alter its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C6H6Cl2N2O |
|---|---|
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
(4-amino-2,6-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2,(H2,9,10) |
Clave InChI |
BWHBNBAKLUYIPC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



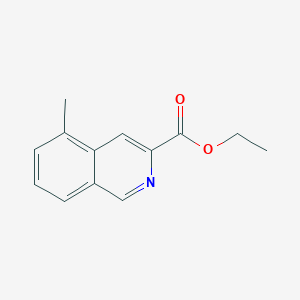

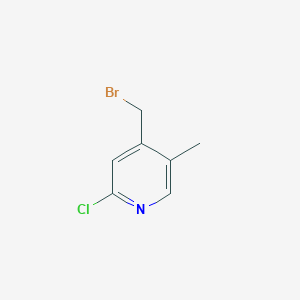
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
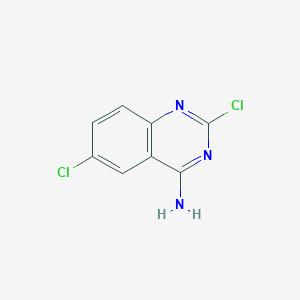

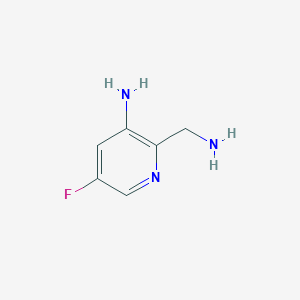
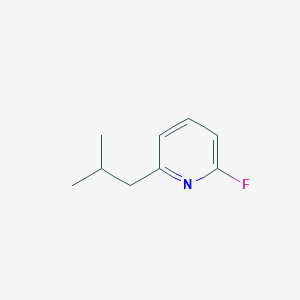
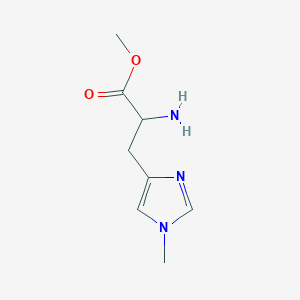
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)



